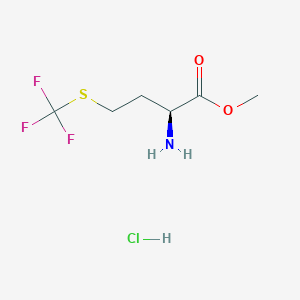
3-(Piperazin-1-yl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Piperazin-1-yl)thiophene-2-carbonitrile” is a chemical compound with the CAS Number: 1909320-01-9 . It has a molecular weight of 193.27 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C9H11N3S/c10-7-9-8(1-6-13-9)12-4-2-11-3-5-12/h1,6,11H,2-5H2 . It is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H11N3S . The InChI key for this compound is VJLJOSLVLVVDHU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . The compound has a molecular weight of 193.27 .Scientific Research Applications
Synthesis and Chemical Properties
- Dieckmann Cyclization Route : A study by (Aboussafy & Clive, 2012) detailed a Dieckmann cyclization process for forming piperazine-2,5-diones, highlighting the chemical versatility and potential applications of piperazine derivatives in synthetic chemistry.
- Synthesis of Piperazine Derivatives : (Guduru et al., 2018) developed a six-step synthesis for 3-substituted piperazine-2-acetic acid esters, emphasizing the chemical diversity achievable with piperazine structures and their utility in drug discovery.
Biological Evaluation and Potential Therapeutic Applications
- Allosteric Enhancers of the A1 Adenosine Receptor : (Romagnoli et al., 2008) synthesized and evaluated 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers, suggesting applications in modulating receptor functions.
- Antidepressant Potential : Research by (Pérez-Silanes et al., 2001) on 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives investigated new antidepressants with dual modes of action, indicating the role of piperazine derivatives in central nervous system therapies.
Pharmacological and Chemical Studies
- Central Pharmacological Activity : (Brito et al., 2018) discussed various piperazine derivatives with central pharmacological activity, underscoring their importance in developing antipsychotic, antidepressant, and anxiolytic drugs.
- Synthesis and Characterization of Ligands : (Mutulis et al., 2004) focused on synthesizing piperazine analogs of a melanocortin receptor agonist, providing insights into receptor-ligand interactions and the potential for developing targeted therapies.
Safety and Hazards
properties
IUPAC Name |
3-piperazin-1-ylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-7-9-8(1-6-13-9)12-4-2-11-3-5-12/h1,6,11H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLJOSLVLVVDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(SC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987478.png)
![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2987486.png)


![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2987490.png)
![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2987495.png)